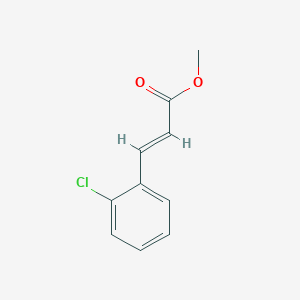

(E)-Methyl 3-(2-chlorophenyl)acrylate

Description

Significance of Alpha,Beta-Unsaturated Esters in Organic Synthesis

Alpha,beta-unsaturated esters are a pivotal class of compounds in organic chemistry, prized for their dual reactivity. fiveable.mewikipedia.org The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates an electron-deficient system, making the β-carbon susceptible to nucleophilic attack. fiveable.me This reactivity is fundamental to one of the most important carbon-carbon bond-forming reactions: the Michael addition. nih.govrsc.org

In a Michael addition, a wide variety of nucleophiles, such as amines, thiols, and carbanions, can add to the β-carbon of the acrylate (B77674), leading to the formation of 1,4-addition products. nih.govnih.govresearchgate.net This reaction is a cornerstone in the synthesis of numerous complex molecules, including amino acid derivatives and polyketides. rsc.org The ester functionality itself can undergo further transformations, such as hydrolysis, amidation, or reduction, adding another layer of synthetic versatility. fiveable.me Furthermore, the conjugated system of α,β-unsaturated esters makes them excellent dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings.

Strategic Role of the (E)-Acrylate Moiety in Chemical Transformations

The stereochemistry of the double bond in an acrylate, designated as either (E) (entgegen) or (Z) (zusammen), plays a crucial role in determining the outcome of chemical reactions. The (E)-configuration of methyl 3-(2-chlorophenyl)acrylate, where the chlorophenyl group and the ester group are on opposite sides of the double bond, is generally the more thermodynamically stable isomer.

This specific spatial arrangement has significant stereochemical implications for cycloaddition reactions, such as the Diels-Alder reaction, where the geometry of the dienophile is retained in the product. Similarly, in certain conjugate addition reactions, the (E)-geometry can influence the diastereoselectivity of the product when new stereocenters are formed. The defined stereochemistry of the (E)-acrylate moiety is thus a critical factor for controlling the three-dimensional structure of the resulting molecules.

Importance of Aryl Halide Functionality in Synthetic Pathways

The presence of a chlorine atom on the phenyl ring transforms (E)-Methyl 3-(2-chlorophenyl)acrylate into a valuable substrate for transition metal-catalyzed cross-coupling reactions. Aryl halides are key building blocks in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. libretexts.orgwikipedia.org

Among the most powerful of these methods are the Suzuki-Miyaura coupling and the Heck reaction. wikipedia.orgwikipedia.org In a Suzuki-Miyaura coupling, the aryl chloride can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds. acs.orgresearchgate.netlibretexts.org The Heck reaction, also palladium-catalyzed, allows for the coupling of the aryl halide with an alkene, providing a direct route to substituted alkenes. wikipedia.orgorganic-chemistry.org While aryl chlorides are known to be less reactive than aryl bromides or iodides in these reactions, advancements in catalyst design have made their use increasingly common and practical. acs.orglibretexts.org This functionality provides a powerful tool for elaborating the molecular structure of this compound, allowing for its incorporation into a wide array of more complex target molecules.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of a variety of target compounds. Its trifunctional nature allows it to be a linchpin in synthetic strategies that require the sequential or convergent assembly of complex molecular architectures.

Key research applications include:

Pharmaceutical Synthesis: The compound serves as a starting material or intermediate in the preparation of biologically active molecules, including anti-inflammatory and analgesic agents. chemimpex.com

Agrochemical Development: It is utilized in the synthesis of herbicides and pesticides, contributing to the development of new crop protection agents. chemimpex.com

Materials Science: In polymer chemistry, this acrylate can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. chemimpex.com

The strategic combination of an electrophilic acrylate system, a stereochemically defined double bond, and a versatile aryl halide handle ensures that this compound will continue to be a valuable tool for chemists in a diverse range of research areas.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTRTUQCRHOIFM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Methyl 3 2 Chlorophenyl Acrylate and Its Precursors

Established Synthetic Routes to the Acrylate (B77674) Core

The foundational approaches to synthesizing the acrylate structure involve well-established organic reactions that first build the acrylic acid backbone from an aromatic aldehyde, which is then converted to the target ester.

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, such as cinnamic acids and their derivatives. wikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. wikipedia.orglongdom.org For the synthesis of 3-(2-chlorophenyl)acrylic acid, the precursor to the target ester, 2-chlorobenzaldehyde (B119727) is reacted with acetic anhydride using sodium acetate (B1210297) as a weak base and catalyst. longdom.orgpw.live

The mechanism involves the formation of a carbanion from the acetic anhydride at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. pw.live The resulting intermediate undergoes dehydration to yield the unsaturated acid. pw.live Prolonged heating is often necessary for this reaction due to the use of a weak base. pw.live

Related methods, such as the Knoevenagel condensation, can also be employed. This reaction uses an active methylene (B1212753) compound (like malonic acid) and an aldehyde (2-chlorobenzaldehyde) in the presence of a weak base (like piperidine (B6355638) or triethylamine) to produce the trans-cinnamic acid derivative. nih.govacs.org

Table 1: Comparison of Condensation Reactions for Arylacrylic Acid Synthesis

| Reaction | Aldehyde | Carbon Source | Catalyst/Base | Typical Product |

|---|---|---|---|---|

| Perkin Condensation | Aromatic Aldehyde | Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid |

| Knoevenagel Condensation | Aromatic Aldehyde | Malonic Acid | Piperidine/Triethylamine | trans-Cinnamic Acid Derivative |

Once the 3-(2-chlorophenyl)acrylic acid precursor is obtained, it must be converted to its methyl ester. The most common laboratory and industrial method for this transformation is Fischer esterification. This process involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. researchgate.netapsu.edugoogle.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed as a byproduct is removed. apsu.edu

Other esterification methods include:

Transesterification : An existing ester, such as methyl cinnamate (B1238496), can be reacted with an alcohol in the presence of an acid or base catalyst to exchange the ester group. For instance, methyl p-methoxy cinnamate has been converted to its butyl ester via transesterification with n-butanol over sodium bisulfate. researchgate.net

Use of Solid Acid Catalysts : To overcome issues associated with corrosive mineral acids like sulfuric acid, solid acid catalysts such as ion-exchange resins (e.g., Amberlite) or zirconia-supported tungstophosphoric acid are increasingly used. chemra.comresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often lead to cleaner reactions. researchgate.net

Beyond the classic named reactions, several general strategies exist for the synthesis of substituted acrylates. One-pot procedures that combine multiple reaction steps offer significant advantages in terms of efficiency and resource utilization. For example, a one-pot method for preparing aryl-bearing acrylates involves a sequence of lithiation, formylation, and a Horner-Wadsworth-Emmons (HWE) reaction starting directly from aromatic compounds. clockss.org This approach avoids the need for transition metal catalysts like palladium, which can reduce costs and prevent metal contamination in the final product. clockss.org

Another versatile method involves the Mannich reaction of α-monosubstituted malonic acid half-esters. acs.org While effective, this route can be hampered by difficulties in preparing the starting materials. acs.org

Advanced Synthetic Strategies for the (E)-Isomer

Achieving high stereoselectivity for the desired (E)-isomer is a critical aspect of synthesizing (E)-Methyl 3-(2-chlorophenyl)acrylate. Modern synthetic methods offer precise control over the geometry of the newly formed double bond.

The stereochemical outcome of olefination reactions is often dependent on the stability of the intermediates and the reaction conditions. For instance, in the Perkin condensation, the reaction conditions can be tuned to favor the formation of the more stable trans (E) isomer. longdom.org

A highly efficient and stereoselective method for preparing (E)-ethyl-3-aryl-acrylates involves a solvent-free Wittig reaction using arsonium (B1239301) ylides under grinding conditions. researchgate.net This green chemistry approach offers advantages such as mild reaction conditions, high yields, and simple workup procedures. researchgate.net

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. libretexts.org To synthesize this compound, 2-chlorobenzaldehyde is reacted with a stabilized phosphonium (B103445) ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me).

The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org

Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups (like the ester group in this case) are less reactive. They react reversibly with aldehydes to form an oxaphosphetane intermediate. The reaction proceeds under thermodynamic control, leading predominantly to the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Unstabilized Ylides : Ylides with alkyl substituents are more reactive and typically yield (Z)-alkenes under kinetic control in salt-free conditions. wikipedia.orgorganic-chemistry.org

Therefore, the use of a stabilized ylide is the preferred Wittig strategy for obtaining this compound with high stereoselectivity. organic-chemistry.org

Table 2: Stereoselectivity in Wittig Reactions

| Ylide Type | Substituent (R) | Reactivity | Major Product Isomer |

|---|---|---|---|

| Unstabilized | Alkyl, H | High | (Z)-alkene |

| Semistabilized | Aryl | Moderate | Mixture of (E) and (Z) |

| Stabilized | Ester, Ketone (EWG) | Low | (E)-alkene |

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable production methods. Key among these principles are the use of safer solvents, such as water, and the maximization of atom economy in reaction design.

Water as Solvent in Catalytic Processes

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant advantages in terms of safety, cost, and environmental impact over traditional organic solvents. rsc.org While specific literature detailing the synthesis of this compound in aqueous media is not abundant, the principles can be applied by examining related transformations, such as the Heck reaction, a probable method for its synthesis.

The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for carbon-carbon bond formation and can be adapted to aqueous conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde with methyl acrylate. Performing this palladium-catalyzed reaction in water would necessitate the use of water-soluble catalysts and potentially phase-transfer agents to overcome the low solubility of the organic reactants in water.

Advantages of using water as a solvent in the synthesis of related acrylates include:

Enhanced Reactivity: In some palladium-catalyzed reactions, the use of water can lead to increased reaction rates due to hydrophobic effects.

Improved Selectivity: The unique properties of water can influence the stereoselectivity of the reaction, which is critical for obtaining the desired (E)-isomer of the product.

Simplified Product Isolation: Products that are sparingly soluble in water can often be easily separated from the aqueous reaction mixture by filtration.

Catalyst Recycling: Water-soluble catalysts can be retained in the aqueous phase, allowing for their separation from the organic product and subsequent reuse, which is both economically and environmentally beneficial.

However, challenges such as the potential for hydrolysis of the ester group on methyl acrylate and the need for specialized water-soluble ligands for the palladium catalyst must be addressed. Research into the synthesis of similar cinnamate derivatives in water has shown promise, suggesting that a green synthesis of this compound in an aqueous medium is a feasible and desirable goal. researchgate.net

Atom Economy Considerations in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

For the synthesis of this compound, two plausible synthetic routes are the Wittig reaction and the Heck reaction. A comparison of their theoretical atom economies reveals significant differences.

Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. berkeley.edumasterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org In the case of this compound, the reaction would be between 2-chlorobenzaldehyde and methyl (triphenylphosphoranylidene)acetate.

Reactants: 2-chlorobenzaldehyde (C₇H₅ClO) + Methyl (triphenylphosphoranylidene)acetate (C₂₁H₁₉O₂P)

Products: this compound (C₁₀H₉ClO₂) + Triphenylphosphine (B44618) oxide (C₁₈H₁₅OP)

A major drawback of the Wittig reaction is the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. researchgate.net This significantly lowers the atom economy of the process.

Heck Reaction:

The Heck reaction provides a more atom-economical route to this compound. wikipedia.orgorganic-chemistry.orgmdpi.com This palladium-catalyzed reaction would involve the coupling of 2-chlorobenzaldehyde (or a derivative) with methyl acrylate. A plausible scheme involves the reaction of 2-chloroiodobenzene with methyl acrylate.

Reactants: 2-chloroiodobenzene (C₆H₄ClI) + Methyl acrylate (C₄H₆O₂)

Products: this compound (C₁₀H₉ClO₂) + HI (which is neutralized by a base)

The Heck reaction is recognized as a highly atom-economical process because a large fraction of the reactant atoms are incorporated into the final product. jocpr.com The main byproduct is a salt formed from the neutralization of the hydrogen halide produced, which is a significant improvement over the bulky triphenylphosphine oxide from the Wittig reaction.

Atom Economy Calculation:

To illustrate the difference, a theoretical atom economy calculation for the Heck reaction can be performed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| 2-chloroiodobenzene | C₆H₄ClI | 238.45 |

| Methyl acrylate | C₄H₆O₂ | 86.09 |

| Total Reactant Mass | 324.54 | |

| Product | ||

| This compound | C₁₀H₉ClO₂ | 196.63 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (196.63 / 324.54) x 100 ≈ 60.58%

While this calculation does not account for the base used to neutralize the HI, it clearly demonstrates the superior atom economy of the Heck reaction compared to the Wittig reaction, where the large mass of the triphenylphosphine oxide byproduct would result in a much lower percentage. Therefore, from a green chemistry perspective, the Heck reaction is the preferred method for the synthesis of this compound due to its higher atom economy.

Mechanistic Investigations of Reactions Involving E Methyl 3 2 Chlorophenyl Acrylate

Conjugate Addition Reactions

(E)-Methyl 3-(2-chlorophenyl)acrylate, as an α,β-unsaturated ester, is an excellent substrate for conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the acrylate (B77674), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The general mechanism and factors influencing these reactions are detailed below. While specific kinetic and mechanistic data for this compound are not extensively detailed in the reviewed literature, the principles are based on well-established reactions of similar acrylate esters.

Michael Addition Reaction Mechanisms

The initiation of a classic Michael addition involves the deprotonation of a pronucleophile by a base to generate a nucleophilic enolate. The pronucleophile is typically a compound with acidic α-hydrogens, such as a β-dicarbonyl compound, a malonate ester, or a nitroalkane. The base abstracts a proton from the α-carbon, resulting in the formation of a resonance-stabilized enolate ion. This enolate is the active nucleophile that participates in the subsequent addition step. The efficiency of enolate formation is dependent on the acidity of the pronucleophile and the strength of the base used.

For instance, the reaction of a generic β-ketoester with a base (B:) can be represented as follows:

This equilibrium lies towards the formation of the enolate when a sufficiently strong base is employed.

Once the enolate is formed, it acts as a soft nucleophile and attacks the electrophilic β-carbon of the Michael acceptor, in this case, this compound. This attack is favored at the β-position due to the electronic delocalization of the α,β-unsaturated system, which imparts a partial positive charge on the β-carbon. The nucleophilic attack results in the formation of a new carbon-carbon bond and a new enolate intermediate, which is the Michael adduct.

The general representation of this step is:

The stereochemistry of the newly formed chiral centers is often determined in this step and can be influenced by the structure of the reactants, the solvent, and the presence of any chiral catalysts or auxiliaries.

The protonation step can be depicted as:

The rate and efficiency of the Michael addition are influenced by several factors. A systematic study on the kinetics of Michael additions of acetoacetates and acrylates has highlighted the importance of these parameters. researchgate.net

Base Strength: The choice of base is critical. A base that is too weak will not deprotonate the pronucleophile effectively, leading to a slow reaction. Conversely, a very strong base might lead to side reactions like self-condensation of the carbonyl compounds. Common bases include alkoxides (e.g., sodium ethoxide), amines (e.g., DBU, triethylamine), and alkali metal carbonates. researchgate.net The strength of the base directly affects the concentration of the enolate at equilibrium, which in turn influences the reaction rate. researchgate.net

Solvent: The solvent plays a crucial role in stabilizing the charged intermediates and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents like DMF, DMSO, and THF are often used as they can solvate the metal cation of the enolate without strongly solvating the enolate anion, thus enhancing its nucleophilicity. Protic solvents can protonate the enolate, reducing its concentration and slowing down the reaction.

Reactant Concentration: As with most bimolecular reactions, the rate of the Michael addition is dependent on the concentration of both the Michael donor and the Michael acceptor. Higher concentrations generally lead to faster reaction rates.

| Factor | Influence on Reaction Kinetics | Example Conditions for Generic Acrylates |

| Base Strength | A stronger base increases the enolate concentration, accelerating the reaction. | DBU > K₂CO₃ > Triethylamine |

| Solvent Polarity | Polar aprotic solvents enhance the nucleophilicity of the enolate. | DMSO > THF > Toluene |

| Reactant Concentration | Higher concentrations of both donor and acceptor increase the reaction rate. | Typically 0.1 M to 1.0 M |

This table presents generalized trends for Michael addition reactions of acrylates. Specific data for this compound is not available in the provided search results.

The Michael addition can also occur in an intramolecular fashion, where the nucleophile and the α,β-unsaturated system are part of the same molecule. These reactions are powerful tools for the construction of cyclic compounds, often with high stereocontrol. The success of an intramolecular Michael addition depends on the length and flexibility of the tether connecting the donor and acceptor moieties, which influences the entropic and enthalpic favorability of the cyclization. A study on the cyclization of a related compound, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate demonstrated a multi-step process involving nucleophilic addition and intramolecular cyclization. nih.gov This suggests that derivatives of this compound could also be suitable substrates for intramolecular cyclizations to form heterocyclic systems.

Mukaiyama-Michael Additions

The Mukaiyama-Michael addition is a variation of the Michael addition that employs silyl (B83357) enol ethers as nucleophiles, activated by a Lewis acid. This reaction is a powerful tool for forming carbon-carbon bonds. When involving an α,β-unsaturated ester like this compound, the reaction mechanism proceeds through a series of well-defined steps.

First, the Lewis acid coordinates to the carbonyl oxygen of the acrylate. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The silyl enol ether then attacks the activated β-carbon. This step is the key bond-forming event and results in the formation of a new carbon-carbon single bond. The attack typically occurs in an anti-fashion relative to the substituents on the enolate.

Following the nucleophilic addition, a transient silylated enol intermediate is formed. This intermediate is then hydrolyzed during aqueous workup to yield the final 1,5-dicarbonyl compound. The use of chiral Lewis acids or chiral imidazolidinone catalysts can facilitate enantioselective versions of this reaction, allowing for the synthesis of optically active products. princeton.edu The stereochemical outcome, whether syn or anti, can often be controlled by the geometry (E or Z) of the silyl enol ether and the choice of catalyst. princeton.edu

A key advantage of the Mukaiyama-Michael reaction is its complementary nature to other catalytic methods; it often provides a high degree of regioselectivity, with the conjugate addition product being formed exclusively. princeton.edu

Giese-Type Radical Additions

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene, such as this compound, to form a new carbon-carbon bond. chem-station.com This process is a powerful method for intermolecular bond formation and is characterized by its tolerance of a wide range of functional groups.

The mechanism is initiated by the generation of a nucleophilic carbon radical. chem-station.com This is typically achieved through the homolytic cleavage of a C-X bond (where X is a halogen or other functional group) using a radical initiator, such as AIBN, or through photoredox catalysis. nih.gov Common radical precursors include organic halides or Barton esters. chem-station.com

The generated radical then adds to the β-carbon of the electron-deficient alkene. This addition is highly regioselective due to the electrophilic nature of the double bond in the acrylate. The attack of the nucleophilic radical occurs at the less substituted carbon of the C=C double bond. This step creates a new, more stable radical intermediate at the α-position, which is stabilized by the adjacent ester group.

Cross-Coupling Reactions

Heck-Mizoroki Coupling Reactions

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is a cornerstone of modern organic synthesis for creating substituted alkenes. In the context of this compound, this reaction would typically involve the coupling of an aryl or vinyl halide to the acrylate double bond.

The reaction is highly versatile and can be performed with a variety of palladium catalysts, ligands, bases, and solvents. mdpi.com The choice of these components can significantly influence the reaction's efficiency, selectivity, and functional group tolerance. researchgate.net The reaction generally proceeds with high stereoselectivity, yielding the E-isomer as the major product.

Mechanistic Pathways of Palladium-Catalyzed Heck Reactions

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orguwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of an aryl or vinyl halide (R-X) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex, [R-Pd(II)-X]. uwindsor.calibretexts.org The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. buecher.de

Olefin Coordination and Insertion : The alkene, this compound, then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion (also known as carbopalladation) of the alkene into the Pd-R bond. libretexts.orgbuecher.de This step forms a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.

β-Hydride Elimination : For the reaction to proceed to the final product, the resulting alkyl-palladium complex must have a hydrogen atom on the carbon β to the palladium. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride complex and releasing the substituted alkene product. libretexts.org This step is typically irreversible and determines the stereochemistry of the final product.

Reductive Elimination : The cycle is completed by the reductive elimination of HX from the palladium-hydride complex, which is facilitated by a base. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. uwindsor.calibretexts.org

Two main mechanistic pathways, the neutral and cationic pathways, are possible depending on the ligands and the nature of the halide. libretexts.org The neutral pathway is favored for strong sigma-donors like halides (Cl, Br, I), while the cationic pathway is more likely with weakly associated ligands like triflates. libretexts.org

Regioselectivity in Heck Reactions with Electron-Deficient Alkenes

Regioselectivity in the Heck reaction is a critical aspect, determining which carbon of the alkene double bond forms a new bond with the aryl or vinyl group. For electron-deficient alkenes like acrylates, the insertion is highly regioselective. nih.govscispace.com

The primary factor governing this selectivity is electronics. Electron-deficient olefins selectively undergo a 2,1-insertion, where the organic group (R) from the Pd(II) complex adds to the carbon atom of the double bond that is not directly attached to the electron-withdrawing group (the β-carbon). nih.govpnas.org The palladium moiety adds to the carbon bearing the electron-withdrawing group (the α-carbon). This preference is due to the polarization of the double bond, which makes the β-carbon more electron-poor and thus more susceptible to attack by the nucleophilic R group on the palladium.

While electronic factors are dominant, steric effects also play a role. The organic group will preferentially add to the least sterically hindered carbon of the alkene. mdpi.com In the case of acrylates, both electronic and steric factors favor addition to the β-carbon, leading to a high degree of regiocontrol and the formation of the linear, β-substituted product. mdpi.comnih.gov It has been shown, however, that this regioselectivity can be inverted by using ligands that create significant steric hindrance, destabilizing the transition state for the typical 2,1-insertion. nih.govpnas.org

Dehydrogenative Heck Reactions

The Dehydrogenative Heck Reaction, also known as the Oxidative Heck or Fujiwara-Moritani reaction, is a variation where a C-H bond of an arene is directly coupled with an alkene, eliminating the need for pre-halogenated aryl substrates. mdpi.com This approach is of great interest from a green chemistry perspective as it avoids the generation of halide waste. nih.gov

The mechanism of the dehydrogenative Heck reaction differs from the classical pathway in its initiation step. Instead of an oxidative addition of an aryl halide to Pd(0), the cycle often starts with a Pd(II) catalyst. The key step is the activation of an aromatic C-H bond. This can occur through several proposed mechanisms, including concerted metalation-deprotonation or electrophilic substitution.

Once the aryl-palladium(II) species is formed, the rest of the catalytic cycle is similar to the traditional Heck reaction. The alkene coordinates to the palladium complex, followed by migratory insertion and β-hydride elimination to yield the final product and a palladium(II)-hydride species. An oxidant is required in the reaction to regenerate the active Pd(II) catalyst from the Pd(0) that is formed after reductive elimination, completing the catalytic cycle. mdpi.com

Table of Reaction Data

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Mechanistic Step |

|---|---|---|---|---|

| Mukaiyama-Michael Addition | This compound | Silyl Enol Ether | Lewis Acid (e.g., TiCl4) | Nucleophilic attack on Lewis acid-activated β-carbon |

| Giese-Type Radical Addition | This compound | Alkyl Halide (R-X) | Radical Initiator (e.g., AIBN) | Addition of carbon-centered radical to the β-carbon |

| Heck-Mizoroki Coupling | This compound | Aryl Halide (Ar-X) | Pd(0) catalyst (e.g., Pd(OAc)2/PPh3) | Migratory insertion (Carbopalladation) |

| Dehydrogenative Heck Reaction | This compound | Arene (Ar-H) | Pd(II) catalyst (e.g., Pd(OAc)2) + Oxidant | C-H bond activation |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its activated double bond, is a suitable substrate for various cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, it would act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the ester group and the chloro-substituted phenyl ring activates the double bond for this reaction.

For example, the reaction of this compound with a simple diene like butadiene would be expected to yield a cyclohexene (B86901) derivative. The specific conditions, such as temperature and the potential use of a Lewis acid catalyst, would influence the reaction rate and selectivity. mdpi.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For an unsymmetrical diene reacting with this compound, two regioisomers are possible. The predominant isomer is typically predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Generally, the "ortho" and "para" products are favored. rsc.org

The stereoselectivity of the Diels-Alder reaction is dictated by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. This leads to the formation of the endo isomer as the major product under kinetic control. For this compound, this would mean the ester and chlorophenyl groups would be in a specific orientation relative to the newly formed ring. cdnsciencepub.comyoutube.com The stereochemistry of the dienophile is retained in the product; since the starting material is the (E)-isomer, the substituents on the double bond will be trans in the product. youtube.com

Table 2: Predicted Selectivity in the Diels-Alder Reaction of this compound with an Unsubstituted Diene

| Selectivity | Predicted Outcome | Rationale |

|---|---|---|

| Regioselectivity | N/A (symmetrical diene) | - |

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. uchicago.edu The activated double bond of the acrylate makes it a good dipolarophile.

Nitrile oxides are common 1,3-dipoles used in these reactions. The reaction of a nitrile oxide with this compound would lead to the formation of an isoxazoline (B3343090) ring. researchgate.netresearchgate.netnih.gov The regioselectivity of this reaction is a key aspect, with two possible regioisomers. The outcome is generally controlled by the frontier molecular orbitals of the reactants. rsc.org

For example, the reaction of benzonitrile (B105546) oxide with this compound would yield a 3,5-disubstituted isoxazoline. The precise regiochemistry would depend on the relative energies and coefficients of the HOMO of the acrylate and the LUMO of the nitrile oxide, and vice versa.

Table 3: General Scheme for the [3+2] Cycloaddition of a Nitrile Oxide with this compound

| 1,3-Dipole | Dipolarophile | Product |

|---|

Tandem reactions involving cycloadditions can lead to the rapid construction of complex molecular architectures. While specific examples involving this compound are not provided, one can envision tandem sequences where an initial cycloaddition is followed by another intramolecular reaction.

For instance, a tandem process could involve an initial [3+2] cycloaddition to form a heterocyclic intermediate, which then undergoes an intramolecular cyclization or rearrangement. Such sequences are highly efficient in building molecular complexity from simple starting materials. An electrochemical tandem radical trifluoromethylation of allylamines followed by a formal (3 + 2)-cycloaddition with nitrile and carbonyl compounds has been developed to construct CF3-containing imidazolines and oxazolidines. rsc.org

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis, allowing for the intricate restructuring of molecular skeletons. For precursors related to this compound, sigmatropic rearrangements like the Claisen and Ireland-Claisen are of significant mechanistic interest.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org For an acrylate precursor to undergo a classic Claisen rearrangement, it would first need to be converted into a structure containing an allyl vinyl ether moiety. The reaction is typically concerted, proceeding through a highly ordered, six-membered chair-like transition state. organic-chemistry.org This pericyclic mechanism is intramolecular and stereospecific. wikipedia.org

The fundamental transformation involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The driving force for this exothermic reaction is the formation of a stable carbonyl group. wikipedia.org While no specific examples detailing the Claisen rearrangement of precursors derived directly from this compound were found, the general mechanism provides a framework for predicting the behavior of such molecules. Polar solvents have been noted to accelerate the rate of the reaction. byjus.com

The Ireland-Claisen rearrangement is a versatile modification of the classic Claisen rearrangement that utilizes an allylic ester of a carboxylic acid. organic-chemistry.org This variant proceeds under milder conditions and offers excellent stereochemical control. organic-chemistry.orgchem-station.com The reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This enolate is then trapped with a silyl halide (e.g., chlorotrimethylsilane) to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.orgtcichemicals.com

It is this silyl ketene acetal that undergoes the wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgtcichemicals.com The rearrangement is a concerted, suprafacial, pericyclic process that leads to a γ,δ-unsaturated carboxylic acid after hydrolysis of the intermediate silyl ester. wikipedia.org A key advantage of this method is the ability to control the geometry (E or Z) of the intermediate silyl ketene acetal, which in turn dictates the stereochemistry of the final product. chem-station.comtcichemicals.com This level of control makes the Ireland-Claisen rearrangement a valuable tool in complex molecule synthesis. chem-station.com

| Step | Description | Key Reagents | Intermediate |

| 1 | Deprotonation | Strong base (e.g., LDA) | Ester Enolate |

| 2 | Silylation | Silyl Halide (e.g., TMSCl) | Silyl Ketene Acetal |

| 3 | Rearrangement | Heat (often mild) | Silyl Ester |

| 4 | Hydrolysis | Aqueous workup | γ,δ-Unsaturated Carboxylic Acid |

Table 1: Mechanistic Steps of the Ireland-Claisen Rearrangement. This table outlines the general sequence of the Ireland-Claisen rearrangement, applicable to allylic esters derived from acrylate precursors.

Other Mechanistic Studies

Beyond rearrangements, the reactivity of acrylates like this compound is explored in other mechanistically significant reactions.

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, such as an acrylate, with an electrophile, typically an aldehyde. wikipedia.org The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org This process is highly atom-economical and produces densely functionalized molecules. wikipedia.org

The generally accepted mechanism involves three key steps:

Michael Addition: The nucleophilic catalyst adds to the β-position of the acrylate, forming a zwitterionic enolate.

Aldol (B89426) Addition: The enolate attacks the aldehyde electrophile, forming a new carbon-carbon bond and creating an alkoxide intermediate.

Elimination: A proton transfer occurs, followed by the elimination of the catalyst, which regenerates the double bond and yields the final allylic alcohol product.

Kinetic studies on the reaction between methyl acrylate and aldehydes have indicated that the rate-determining step can be the second-order reaction with respect to the aldehyde, suggesting a more complex mechanism involving a hemiacetal intermediate in some cases. wikipedia.orgmdpi.com A significant kinetic isotope effect at the α-hydrogen of the acrylate supports the proton abstraction step being crucial to the reaction rate. wikipedia.org

| Catalyst | Electrophile | Alkene | General Product |

| DABCO | Aldehyde | Acrylate | α-Methylene-β-hydroxy ester |

| Phosphine | Imine (aza-MBH) | Acrylate | α-Methylene-β-amino ester |

Table 2: Common Components in the Morita-Baylis-Hillman Reaction. This table summarizes typical reactants and the resulting product class in MBH reactions involving acrylates.

Enamines are nitrogen analogs of enols and are typically formed from the reaction of an aldehyde or ketone with a secondary amine. orgoreview.comwikipedia.org The direct formation of a stable enamine from an α,β-unsaturated ester like this compound is not the standard pathway for enamine synthesis. Instead, acrylates typically undergo conjugate addition (a Michael-type reaction) when reacted with amines.

However, the principles of enamine chemistry are relevant. Enamines are excellent nucleophiles due to the electron-donating character of the nitrogen atom, which increases the electron density at the α-carbon. masterorganicchemistry.com In a related reaction, the Stork enamine reaction, an enamine formed from a ketone reacts as a nucleophile with an electrophile, such as an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The mechanism of enamine formation from a carbonyl compound proceeds via a carbinolamine intermediate, followed by dehydration to yield the enamine. wikipedia.orglibretexts.org This process is typically acid-catalyzed. wikipedia.org

The study of organometallic reactivity involving acrylate substrates often focuses on transformations like cross-coupling, conjugate addition, and C-H activation. While specific studies detailing the organometallic C-H activation of this compound were not identified, the principles of such reactions are broadly applicable.

C-H activation involves the cleavage of a carbon-hydrogen bond by a metal complex, leading to a new carbon-metal bond. This process allows for the direct functionalization of otherwise unreactive C-H bonds. For a substrate like this compound, potential sites for C-H activation include the vinylic positions and the aromatic ring. The ortho-chloro substituent on the phenyl ring could influence the regioselectivity of such a reaction through steric and electronic effects, and potentially through chelation assistance where the chlorine atom coordinates to the metal center, directing the activation to a nearby C-H bond. Mechanistic pathways for C-H activation are diverse and depend on the metal, ligands, and substrate, but often involve steps like oxidative addition, electrophilic substitution, or concerted metalation-deprotonation.

Catalysis in E Methyl 3 2 Chlorophenyl Acrylate Chemistry

Transition Metal Catalysis

Transition metal catalysts are instrumental in a variety of coupling reactions and other transformations involving (E)-methyl 3-(2-chlorophenyl)acrylate and related acrylate (B77674) derivatives. Palladium, copper, cobalt, and gold complexes have all been employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the chemistry of acrylate derivatives is extensive. Several key palladium-catalyzed reactions are relevant to the synthesis and modification of this compound.

The Mizoroki-Heck reaction , often simply called the Heck reaction, is a powerful method for forming carbon-carbon bonds between unsaturated halides and alkenes. wikipedia.org This reaction, catalyzed by palladium complexes, is widely used for the synthesis of substituted alkenes. wikipedia.orgmdpi.com In the context of this compound, the Heck reaction can be envisioned as a method for its synthesis, for instance, by coupling 2-chlorophenyl halides with methyl acrylate. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.orgorganic-chemistry.org The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) species, followed by insertion of the acrylate and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective for the Mizoroki-Heck reaction of aryl halides with various acrylates. ugent.be

The Suzuki-Miyaura coupling is another fundamental palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides. libretexts.orgsemanticscholar.org This reaction could be employed to introduce various aryl or vinyl substituents at the 2-chlorophenyl ring of this compound, provided a suitable boronic acid or ester derivative of the acrylate is prepared. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the synthesis of complex molecular architectures under relatively mild conditions. tcichemicals.comresearchgate.net

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could be applied to introduce alkynyl groups onto the 2-chlorophenyl ring of the title compound. While traditional Sonogashira reactions require copper, copper-free versions have been developed to avoid issues like homocoupling of the alkyne. nih.govbeilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology could be used to introduce primary or secondary amine functionalities to the 2-chlorophenyl moiety of this compound. The reaction has seen significant development, with various generations of phosphine (B1218219) ligands enabling the coupling of a wide range of substrates. wikipedia.org

Finally, palladium(II)-catalyzed oxidation reactions of acrylate esters can lead to the formation of acetals, such as the conversion of methyl acrylate to methyl 3,3-dimethoxypropanoate. researchgate.net Such transformations highlight the diverse reactivity of acrylates under palladium catalysis.

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | Substituted Alkene | Forms C-C bonds; high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Biaryl, Vinylarene, etc. | Forms C-C bonds; mild conditions; broad functional group tolerance. libretexts.orgtcichemicals.com |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Disubstituted Alkyne | Forms C-C bonds; often uses a copper co-catalyst. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Aryl Amine | Forms C-N bonds; wide scope of amines and aryl halides. wikipedia.orgorganic-chemistry.org |

| Palladium(II)-Catalyzed Oxidation | Acrylate Ester + Alcohol | Acetal (B89532) | Oxidative transformation of the double bond. researchgate.net |

Copper Catalysis for Regioselectivity

Copper catalysis is particularly valuable for achieving specific regioselectivity in reactions involving α,β-unsaturated esters like this compound. While palladium is often used in Sonogashira couplings, copper(I) plays a crucial co-catalytic role. nih.gov The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. wikipedia.org The presence and nature of the copper catalyst can influence the reaction's efficiency and selectivity. In some modern protocols, the aim is to develop copper-free Sonogashira reactions to prevent the formation of alkyne homocoupling byproducts, which can be promoted by the copper catalyst. nih.gov

Cobalt Catalysis

Cobalt catalysts have emerged as a more sustainable and cost-effective alternative to precious metals like palladium for certain cross-coupling reactions. Research into cobalt-catalyzed C-H functionalization and cross-coupling reactions is an active area, and these methods could potentially be applied to the synthesis and derivatization of this compound.

Gold Catalysis

Gold catalysis has gained prominence for its ability to activate alkynes and alkenes toward nucleophilic attack. Gold catalysts, often in the form of Au(I) or Au(III) complexes, can promote a variety of transformations, including Michael additions to α,β-unsaturated systems. For a substrate like this compound, gold catalysis could facilitate the addition of various nucleophiles to the β-position of the acrylate moiety. Heterogeneous gold catalysts have also been reported for Sonogashira-type couplings. wikipedia.org

Organocatalysis and Bifunctional Catalysis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. For α,β-unsaturated esters, organocatalysts such as amines and thioureas can activate the substrate towards nucleophilic attack. For instance, iminium ion catalysis, a cornerstone of aminocatalysis, can lower the LUMO of the acrylate, facilitating conjugate additions.

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base site within the same molecule, are particularly effective in controlling reactivity and stereoselectivity. A bifunctional catalyst, such as a thiourea-based organocatalyst, could simultaneously activate the electrophilic acrylate and the nucleophile, leading to highly controlled additions to the double bond of this compound.

Asymmetric Catalysis for Enantioselective Synthesis

The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis provides a direct route to chiral molecules from achiral starting materials. In the context of this compound, asymmetric catalysis can be employed to introduce chirality, for example, through enantioselective conjugate addition reactions.

Chiral transition metal complexes, particularly those of palladium and copper, are widely used for this purpose. The use of chiral ligands, such as BINAP or PHOX, can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. wikipedia.org For instance, an asymmetric Heck reaction could potentially be used to synthesize chiral derivatives.

Similarly, asymmetric organocatalysis has proven to be a powerful tool for enantioselective synthesis. Chiral amines, phosphoric acids, and bifunctional catalysts like chiral thioureas can effectively catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated esters. This approach would allow for the synthesis of chiral derivatives of this compound with high enantiomeric excess. The development of copper-free Sonogashira reactions under mild, room-temperature conditions has also been a significant advancement, broadening the scope and applicability of this transformation in complex molecule synthesis. nih.gov

Chiral Catalysts and Ligand Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For substrates like this compound, asymmetric catalysis using chiral metal complexes is a primary strategy for introducing stereocenters with high selectivity. The efficacy of these catalysts is almost entirely dependent on the design of the chiral ligand coordinated to the metal center.

For decades, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, have been dominant in the field of asymmetric catalysis. nih.gov This design principle was instrumental in the development of highly successful ligands such as Kagan's DIOP and Knowles' DiPAMP, which proved effective in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov The rationale behind C2 symmetry is that it reduces the number of possible diastereomeric transition states, simplifying the stereochemical puzzle and often leading to higher enantioselectivity. nih.gov

More recently, nonsymmetrical ligands, particularly P,N-ligands like the PHOX (phosphinooxazoline) family, have emerged as powerful alternatives, in many cases outperforming their C2-symmetric counterparts. nih.gov The modular nature of these ligands allows for the fine-tuning of both steric and electronic properties by modifying the phosphorus and nitrogen-containing fragments independently. This tunability is crucial for optimizing a catalyst for a specific reaction, such as the palladium-catalyzed allylic substitution or conjugate addition reactions that could be applied to acrylate derivatives. nih.gov The development of chiral nitrogenous ligands for palladium-catalyzed enantioselective additions of aryl boronic acids to maleimides further underscores the potential of asymmetric ligand design in creating novel chiral structures. rsc.org

Detailed research findings indicate that the most effective approach to ligand design often involves empirical screening and semi-rational approaches based on known reaction mechanisms. nih.gov The complexity of catalytic cycles means that a purely rational design is often difficult, but established concepts like C2 symmetry and modular nonsymmetrical ligands provide powerful starting points for catalyst development. nih.gov

| Ligand Class | Key Design Principle | Example Ligands | Potential Application for this compound |

|---|---|---|---|

| C2-Symmetric Diphosphines | Reduces the number of possible transition states, enhancing selectivity. | DIOP, DiPAMP, BINAP | Asymmetric hydrogenation of the C=C double bond. |

| Nonsymmetrical P,N-Ligands | Modular design allows independent tuning of steric and electronic properties. | PHOX (Phosphinooxazoline) | Asymmetric conjugate addition of nucleophiles. |

| Chiral Nitrogenous Ligands | Utilizes nitrogen donors to create the chiral environment. | (S,S)-Ph-pybox | Palladium-catalyzed asymmetric additions. |

Biocatalysis and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For a compound like this compound, enzymes such as lipases, esterases, and hydrolases are particularly relevant.

Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.-.-) are widely used for esterification and transesterification reactions. google.com These enzymes could be employed for the synthesis of this compound from its corresponding acid, (E)-3-(2-chlorophenyl)acrylic acid, and methanol. The enzymatic approach avoids harsh acidic or basic conditions required in conventional Fischer esterification, potentially leading to higher yields and fewer side products. nih.gov The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica, simplifies product purification and allows for catalyst recycling, enhancing the economic and environmental viability of the process. nih.gov

Furthermore, enzyme-initiated radical polymerization represents another frontier. nih.gov Peroxidases, such as Horseradish Peroxidase (HRP), and laccases have been shown to initiate the polymerization of vinyl monomers, including acrylic types. nih.gov This suggests a potential biocatalytic route for creating polymers incorporating the this compound monomer, leading to materials with specific, tailored properties. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, can further optimize these biocatalysts, enhancing their stability, activity, and specificity towards non-natural substrates like the target acrylate.

| Enzyme Class | Enzyme Commission No. | Potential Reaction | Advantages |

|---|---|---|---|

| Lipases | E.C. 3.1.1.3 | Esterification/Transesterification for synthesis. | Mild conditions, high selectivity, reusable when immobilized. google.comnih.gov |

| Esterases | E.C. 3.1.-.- | Esterification/Transesterification for synthesis. | High chemo- and regioselectivity. google.com |

| Peroxidases / Laccases | E.C. 1.11.1.x / E.C. 1.10.3.x | Initiation of radical polymerization. | Environmentally benign route to polymers. nih.gov |

Solvent Effects on Catalytic Activity (e.g., Ionic Liquids, Deep Eutectic Mixtures)

The choice of solvent can dramatically influence the outcome of a catalytic reaction by affecting catalyst solubility, stability, and intrinsic activity. In recent years, ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored as "green" alternatives to volatile organic compounds (VOCs). nih.govcmu.edu

Ionic liquids are salts with melting points below 100°C, composed entirely of ions. cmu.edu They exhibit negligible vapor pressure, high thermal stability, and tunable solvent properties (e.g., polarity, hydrophobicity) by altering the cation-anion pair. cmu.eduadelphi.edu In catalysis, ILs can act as more than just inert media. They can stabilize catalytic species, and their unique ionic environment can alter reaction pathways and selectivity. cmu.edu For reactions involving this compound, using an IL could facilitate the separation and recycling of a homogeneous catalyst. The product, being organic, could potentially be separated via extraction or distillation, leaving the catalyst dissolved in the non-volatile IL phase. cmu.edu Research has shown that ILs can significantly increase the rate of certain polymerization reactions involving acrylates. researchgate.net

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.gov These components, when mixed in the proper ratio, form a eutectic mixture with a melting point significantly lower than that of either individual component. nih.gov DESs share many of the beneficial properties of ILs, but are often cheaper, less toxic, and more biodegradable. Their application in polymer chemistry has been documented, and they can serve as effective media for catalytic reactions. nih.gov The high viscosity of some DESs can present challenges, but their performance as solvents in cycloaddition reactions involving acrylates has been assessed, highlighting their potential to replace conventional solvents. researchgate.net

| Solvent Type | Composition | Key Properties | Potential Impact on this compound Chemistry |

|---|---|---|---|

| Ionic Liquid (IL) | Organic cation (e.g., 1-ethyl-3-methylimidazolium) and an anion (e.g., tetrafluoroborate). | Low vapor pressure, high thermal stability, tunable properties, catalyst stabilization. cmu.edu | Enhanced catalyst recycling, potential for novel reactivity, increased reaction rates. cmu.eduresearchgate.net |

| Deep Eutectic Solvent (DES) | Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride) + Hydrogen Bond Donor (HBD) (e.g., Urea, Glycerol). nih.gov | Low cost, biodegradable, low vapor pressure, easy preparation. nih.gov | Green alternative to VOCs, tunable reaction medium. researchgate.net |

Derivatization and Functionalization Strategies

Formation of Substituted Acrylate (B77674) Derivatives

The electron-deficient double bond in (E)-methyl 3-(2-chlorophenyl)acrylate is susceptible to a range of addition reactions, allowing for the synthesis of various substituted acrylate derivatives. Two prominent strategies for this are the Michael addition and epoxidation followed by ring-opening.

The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. A wide variety of nucleophiles, including thiols, amines, and carbanions, can be employed. researchgate.netrsc.org For instance, the reaction with a thiol, often catalyzed by a base or a phosphine (B1218219), would yield a methyl 3-(alkylthio)-3-(2-chlorophenyl)propanoate derivative. rsc.orgnih.govrsc.org Similarly, the addition of primary or secondary amines can introduce nitrogen-containing functional groups. nih.govresearchgate.net

Epoxidation of the alkene double bond, typically using an oxidizing agent like a peroxy acid, would form a reactive epoxide ring. This epoxide can then be opened by various nucleophiles, leading to a diverse array of 1,2-difunctionalized products. google.commdpi.com For example, acid-catalyzed ring-opening with water would yield a diol, while reaction with an alcohol would produce an alkoxy-alcohol derivative. mdpi.comnih.gov

These derivatization reactions provide access to a broad spectrum of compounds with modified properties and functionalities, starting from the parent acrylate.

Table 1: Potential Substituted Acrylate Derivatives from this compound

| Reaction Type | Reagent/Catalyst | Potential Product Structure | Product Class |

|---|---|---|---|

| Michael Addition (Thiol-ene) | R-SH, Base or Phosphine Catalyst |  | Thioether Propanoate |

| Michael Addition (Aza-Michael) | R₂NH, Base Catalyst |  | β-Amino Propanoate |

| Epoxidation | m-CPBA or other peroxy acid |  | Glycidic Ester |

| Epoxide Ring-Opening (Hydrolysis) | H₃O⁺ (from epoxide intermediate) |  | Dihydroxypropanoate |

Incorporation into Complex Molecular Architectures

The acrylate functionality of this compound makes it a suitable monomer for polymerization reactions, allowing for its incorporation into complex macromolecular architectures. chemimpex.com This is a key strategy for developing new materials with tailored properties. chemimpex.com

Polymerization can be achieved through various methods, including free-radical polymerization. In such a process, an initiator is used to generate radicals that react with the acrylate monomer, leading to the formation of a long polymer chain. By copolymerizing this compound with other monomers, such as styrene (B11656) or different acrylates, polymers with a wide range of physical and chemical properties can be synthesized. chemrxiv.orgchemrxiv.orgmdpi.com The presence of the 2-chlorophenyl group in each repeating unit can impart specific characteristics to the resulting polymer, such as altered refractive index, thermal stability, or flame retardancy. chemimpex.com

The resulting polymers can be used in a variety of applications, including specialty coatings, plastics, and other advanced materials. chemimpex.com

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Type | Comonomer (Example) | Potential Polymer Structure | Polymer Class |

|---|---|---|---|

| Homopolymerization | N/A |  | Poly(methyl 3-(2-chlorophenyl)acrylate) |

| Copolymerization | Styrene |  | Styrene-Acrylate Copolymer |

| Copolymerization | Methyl Acrylate |  | Acrylate Copolymer |

Preparation of Heterocyclic Compounds

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, providing a direct route to various heterocyclic compounds. A notable example is the [3+2] cycloaddition reaction to form pyrazole (B372694) derivatives. rsc.orgmdpi.com

In this type of reaction, the acrylate acts as the dipolarophile, reacting with a 1,3-dipole. For the synthesis of pyrazoles, a common 1,3-dipole is diazomethane (B1218177) or a derivative thereof, generated in situ from precursors like sulfonyl hydrazones. rsc.org The reaction proceeds via a concerted mechanism to form a five-membered pyrazoline ring, which can then be oxidized to the aromatic pyrazole. maxapress.comchemrxiv.org This methodology offers a powerful tool for constructing substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. tandfonline.commdpi.com

The specific substitution pattern of the resulting pyrazole is determined by the regioselectivity of the cycloaddition, which can be influenced by the electronic and steric properties of both the acrylate and the 1,3-dipole. researchgate.net

Table 3: Representative Heterocyclic Synthesis via [3+2] Cycloaddition

| Reaction Type | 1,3-Dipole Precursor | Intermediate Product | Final Product | Heterocycle Class |

|---|---|---|---|---|

| [3+2] Cycloaddition | Tosylhydrazone (forms a diazo compound) |  |  | Pyrazole |

Reactions Leading to Carbon-Carbon Bond Formation

New carbon-carbon bonds can be formed at both the vinylic positions and the aryl ring of this compound. The Mizoroki-Heck reaction is a powerful method for C-C bond formation at the acrylate's β-position, while the Michael addition allows for bond formation at the α-position.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of the acrylate with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In a typical reaction, this compound would itself act as the alkene component. It could react with a different aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst and a base to form a diaryl-substituted acrylate. ugent.beresearchgate.netnih.gov This reaction is highly valuable for the synthesis of complex substituted alkenes. organic-chemistry.org

Alternatively, the aryl chloride of this compound could potentially serve as the halide component in a Heck reaction, coupling with a different alkene. This would form a new C-C bond at the 2-position of the phenyl ring, leaving the acrylate moiety intact.

The Michael addition , as mentioned previously, can also be used for C-C bond formation when a carbon-based nucleophile, such as an enolate, is used. researchgate.net This reaction would form a new bond at the α-position relative to the ester group.

Table 4: Representative Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactants | Catalyst/Base | Potential Product Structure | Bond Formed |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | This compound + Aryl Halide (Ar-X) | Palladium Catalyst, Base (e.g., K₂CO₃) |  | β-C to Aryl-C |

| Michael Addition | This compound + Enolate (e.g., from malonate ester) | Base (e.g., NaOEt) |  | α-C to Nucleophilic C |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C NMR are employed to provide a comprehensive map of the carbon and hydrogen atoms within (E)-Methyl 3-(2-chlorophenyl)acrylate.

¹H NMR spectra provide information on the chemical environment, number, and connectivity of hydrogen atoms. For the analogous compound, (E)-ethyl 3-(2-chlorophenyl)acrylate, the vinylic protons of the acrylate (B77674) moiety appear as distinct doublets due to their coupling. rsc.org The proton on the α-carbon (adjacent to the carbonyl group) typically resonates at a lower chemical shift (around 6.43 ppm) compared to the proton on the β-carbon (adjacent to the phenyl ring), which appears further downfield (around 8.09 ppm). rsc.org The large coupling constant (J ≈ 16.0 Hz) between these two protons is characteristic of the trans or (E) configuration of the double bond. rsc.org The protons of the 2-chlorophenyl group appear as a complex multiplet in the aromatic region of the spectrum (typically between 7.26 and 7.63 ppm). rsc.org The methyl ester group in this compound would be expected to show a singlet at approximately 3.8 ppm.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Each carbon atom gives a distinct signal based on its chemical environment. libretexts.org For acrylates, the carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, around 167 ppm. The carbons of the double bond (Cα and Cβ) and the aromatic carbons of the 2-chlorophenyl ring will have characteristic chemical shifts. The methyl carbon of the ester group would appear at the upfield end of the spectrum.

Table 1: Representative ¹H NMR Data for the Acrylate Moiety Data based on the closely related (E)-ethyl 3-(2-chlorophenyl)acrylate. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-vinylic proton | ~6.43 | Doublet (d) | ~16.0 |

| β-vinylic proton | ~8.09 | Doublet (d) | ~16.0 |

| Methyl protons (-OCH₃) | ~3.80 (estimated) | Singlet (s) | N/A |

| Aromatic protons | ~7.26 - 7.63 | Multiplet (m) | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent peak is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1724-1735 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the acrylate system gives rise to a stretching band around 1632 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester group are also significant and result in strong bands in the fingerprint region, typically between 1140 cm⁻¹ and 1240 cm⁻¹. researchgate.net Additionally, the spectrum will show bands corresponding to the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1724 - 1735 | Strong |

| Alkene C=C | Stretch | ~1632 | Medium |

| Ester C-O-C | Asymmetric Stretch | 1140 - 1240 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉ClO₂), the exact molecular weight is 196.63 g/mol . nih.gov

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized. nih.govrsc.org The high-resolution mass spectrum (HRMS) would show the molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of the compound (calculated for [C₁₀H₉ClO₂]⁺ requires m/z 196.0291). rsc.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2]⁺ at m/z 198 that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The mass spectrum also shows various fragment ions resulting from the breakdown of the molecular ion, which can provide further structural information.

Table 3: Expected Mass Spectrometry Data

| Ion | Description | Calculated m/z |

| [C₁₀H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) | 196.0291 |

| [C₁₀H₉³⁷ClO₂]⁺ | Molecular Ion Isotope (M+2) | 198.0262 |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the compound's stereochemistry and solid-state conformation.

For related acrylate compounds, X-ray analysis has confirmed the (E) conformation about the C=C double bond. iucr.orgnih.gov Studies on similar structures reveal that the methyl acrylate unit is often essentially planar. iucr.orgnih.gov For example, in a related molecule, the methyl acrylate unit was found to be planar with a maximum deviation of only 0.0044 Å. nih.gov The analysis also elucidates the dihedral angles between the planar acrylate group and the phenyl ring. nih.gov Furthermore, this technique reveals how the molecules pack in the crystal lattice, identifying intermolecular interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds that form chains or sheets, stabilizing the crystal structure. iucr.org Although specific crystal data for the title compound is not detailed, this methodology is crucial for unambiguously confirming its solid-state architecture. scielo.org.za

Theoretical and Computational Studies

Reaction Kinetics Modeling

Theoretical and computational studies focused on the reaction kinetics of the formation of (E)-Methyl 3-(2-chlorophenyl)acrylate, primarily through the Heck reaction, provide valuable insights into the reaction mechanism and the factors governing its rate. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone for the synthesis of substituted alkenes. wikipedia.org The reaction mechanism is generally understood to proceed through a catalytic cycle involving several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. wikipedia.orglibretexts.org

The rate-determining step in the Heck reaction can vary depending on the specific substrates and reaction conditions. researchgate.net For aryl chlorides, such as the 2-chlorophenyl group in the precursor to this compound, the oxidative addition of the aryl chloride to the palladium(0) catalyst is often considered the rate-limiting step. mdpi.comdiva-portal.org This is attributed to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. mdpi.com The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate, and in the case of a chloro-substituent, its electronic effect plays a significant role. researchgate.net

A simplified kinetic model can be proposed based on the generally accepted mechanism. The model would account for the initial activation of the palladium precatalyst, the oxidative addition of the 2-chloro-substituted aryl precursor, the coordination and insertion of methyl acrylate (B77674), and subsequent steps leading to the product and regeneration of the active catalyst. acs.org Computational studies, often employing density functional theory (DFT), can be used to calculate the energy barriers for each step of the catalytic cycle, thereby identifying the kinetically most significant steps and transition states. nih.gov

The following interactive data tables present hypothetical yet plausible research findings that illustrate the expected kinetic behavior in the synthesis of this compound via the Heck reaction, based on established principles for similar reactions.

Table 1: Effect of Aryl Halide on Initial Reaction Rate

This table demonstrates the well-established trend in reactivity for the oxidative addition step in the Heck reaction, where aryl iodides are the most reactive, followed by bromides, and then chlorides. This is due to the decreasing bond strength of the carbon-halogen bond down the group.

| Aryl Halide Precursor | Relative Initial Rate | Activation Energy (kJ/mol) |

|---|---|---|

| 2-Iodophenyl derivative | 100 | 75 |

| 2-Bromophenyl derivative | 10 | 90 |

| 2-Chlorophenyl derivative | 1 | 110 |

Table 2: Influence of Palladium Catalyst Concentration on Initial Rate